2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate
Overview
Description
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate is a diazonium salt derived from thiophene. This compound is notable for its utility in various organic synthesis reactions, particularly in the field of material science and pharmaceuticals. The presence of the diazonium group makes it highly reactive and useful for introducing functional groups into aromatic systems.
Preparation Methods
The synthesis of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonyl-4-methylthiophene-3-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt .
Chemical Reactions Analysis
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate undergoes several types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, cyanides, and hydroxides, leading to the formation of substituted thiophenes.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding thiophene derivative. Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions, sodium borohydride for reductions, and phenols or anilines for azo coupling
Scientific Research Applications
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate has several applications in scientific research:
Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: The compound is employed in the synthesis of various pharmaceutical intermediates.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Industrial Applications: The compound is used in the production of dyes and pigments due to its ability to form stable azo compounds
Mechanism of Action
The mechanism of action of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates through the loss of the diazonium group. This can lead to the formation of radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .
Comparison with Similar Compounds
Similar compounds to 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate include other diazonium salts derived from thiophene and its derivatives. These compounds share similar reactivity patterns but differ in the substituents attached to the thiophene ring. For example:
- 2-Methoxycarbonyl-5-methylthiophene-3-diazonium tetrafluoroborate
- 2-Carboxyl-4-methylthiophene-3-diazonium tetrafluoroborate
- 2-Acetyl-4-methylthiophene-3-diazonium tetrafluoroborate The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of products formed in its reactions .
Properties
IUPAC Name |
2-methoxycarbonyl-4-methylthiophene-3-diazonium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O2S.BF4/c1-4-3-12-6(5(4)9-8)7(10)11-2;2-1(3,4)5/h3H,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGWOAYWJOKQNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CSC(=C1[N+]#N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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